Scientific Field: Enzyme catalysis and organic synthesis.
Summary: (S)-2-Amino-2-(3-fluorophenyl)ethanol is an alcohol with a chiral center. Alcohol dehydrogenases (ADHs), which belong to the oxidoreductase superfamily, can catalyze the interconversion between alcohols and aldehydes or ketones with high stereoselectivity under mild conditions. ADHs are widely employed as biocatalysts for the dynamic kinetic resolution of racemic substrates and for the preparation of enantiomerically pure chemicals.
Methods: Researchers use purified ADH enzymes to perform asymmetric reductions, converting prochiral ketones or aldehydes into chiral alcohols. The reaction typically involves the transfer of a hydride ion from NAD(P)H to the carbonyl carbon of the substrate.
Results: Successful applications include the synthesis of chiral pharmaceutical intermediates and fine chemicals.
Scientific Field: Chemical biology and bioconjugation.
Summary: (S)-2-Amino-2-(3-fluorophenyl)ethanol can be used as a building block in bio-orthogonal reactions. These reactions occur selectively in biological systems without interfering with native biomolecules.
Methods: Researchers incorporate (S)-2-Amino-2-(3-fluorophenyl)ethanol into bioconjugates or probes. It can participate in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).
Results: Bio-orthogonal reactions enable site-specific labeling, imaging, and tracking of biomolecules in living cells and organisms.
(S)-2-Amino-2-(3-fluorophenyl)ethanol is a chiral compound characterized by the presence of an amino group and a hydroxyl group attached to a carbon atom that is also bonded to a fluorinated phenyl group. Its molecular formula is with a molecular weight of approximately 155.17 g/mol. The compound exhibits significant stereochemistry due to its chiral center, which influences its biological activity and reactivity in
These reactions highlight the compound's versatility in organic synthesis and its potential as an intermediate in pharmaceuticals and fine chemicals .
The biological activity of (S)-2-amino-2-(3-fluorophenyl)ethanol is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Its structure allows for hydrogen bonding and electrostatic interactions, which can modulate the activity of these targets. For instance, it has been studied for its potential role in enzyme catalysis and as a building block in drug synthesis, particularly in the development of chiral pharmaceuticals .
Several methods exist for synthesizing (S)-2-amino-2-(3-fluorophenyl)ethanol:
(S)-2-Amino-2-(3-fluorophenyl)ethanol serves multiple purposes in various fields:
Interaction studies have demonstrated that (S)-2-amino-2-(3-fluorophenyl)ethanol can effectively bind to various molecular targets due to its functional groups. These interactions often lead to modulation of enzyme activities or receptor functions, which are crucial for developing therapeutic agents. Research has focused on understanding these interactions at a molecular level to optimize drug design and efficacy .
Several compounds share structural similarities with (S)-2-amino-2-(3-fluorophenyl)ethanol. Here are some notable examples:
Compound Name | Structure | Similarity |
---|---|---|
(R)-2-Amino-2-(3-fluorophenyl)ethanol | C8H10FNO | 0.96 |
(S)-2-Amino-2-(4-fluorophenyl)ethanol | C8H10FNO | 0.98 |
(R)-2-Amino-2-(4-fluorophenyl)ethanol | C8H10FNO | 0.96 |
(S)-2-Amino-2-(3,5-difluorophenyl)ethanol | C8H10FNO | 0.98 |
(R)-2-Amino-2-(3,5-difluorophenyl)ethanol | C8H10FNO | 0.98 |
The uniqueness of (S)-2-amino-2-(3-fluorophenyl)ethanol lies in its specific fluorinated phenyl substitution and its chiral configuration, which significantly influences its reactivity and biological properties compared to these similar compounds .